(S)-3-Aminochroman-5-ol, also known by its chemical formula C₉H₁₁NO₂ and CAS number 1369922-92-8, is a chiral compound belonging to the class of aminochromans. This compound features a chroman backbone, which is a bicyclic structure consisting of a benzene ring fused to a tetrahydrofuran ring. The presence of an amino group at the 3-position and a hydroxyl group at the 5-position contributes to its unique properties and potential biological activities. The molecular weight of (S)-3-Aminochroman-5-ol is approximately 165.19 g/mol .
These reactions provide pathways for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.
Research indicates that (S)-3-Aminochroman-5-ol exhibits significant biological activities, particularly in the realm of neuropharmacology. It has been studied for its potential as a selective serotonin receptor modulator, particularly affecting the 5-HT7 receptor, which is implicated in various neurological disorders . Additionally, derivatives of this compound have shown promise as potential pharmacological tools in treating conditions such as anxiety and depression.
The synthesis of (S)-3-Aminochroman-5-ol typically involves multi-step organic reactions:
Recent studies have reported various synthetic routes that emphasize efficiency and yield, utilizing both traditional organic synthesis and modern techniques like click chemistry .
(S)-3-Aminochroman-5-ol has several applications in medicinal chemistry:
Interaction studies have demonstrated that (S)-3-Aminochroman-5-ol interacts selectively with serotonin receptors, particularly showing affinity for the 5-HT7 receptor. This selectivity suggests potential therapeutic applications in treating conditions linked to serotonin dysregulation, such as depression and anxiety disorders . Furthermore, studies exploring its interactions with other neurotransmitter systems could provide insights into its broader pharmacological profile.
Several compounds share structural similarities with (S)-3-Aminochroman-5-ol, including:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| 3-Aminoquinoline | Contains an amino group on a quinoline scaffold | Exhibits different receptor affinities |
| 3-Aminoflavone | Features an amino group on a flavone skeleton | Known for anti-cancer properties |
| 4-Aminoindole | Contains an amino group on an indole structure | Potential applications in cancer therapy |
The uniqueness of (S)-3-Aminochroman-5-ol lies in its specific interaction profile with serotonin receptors, particularly the 5-HT7 subtype, which distinguishes it from other similar compounds that may target different receptors or pathways .
Radical-mediated cyclization has emerged as a powerful tool for constructing the chroman core of (S)-3-Aminochroman-5-OL. This method leverages carbon-centered radicals generated from serine-derived precursors to facilitate intramolecular ring closure. For instance, enzymatic radical generation using cytochrome P450 catalysts enables the formation of fused bicyclic structures through hydrogen atom transfer (HAT) mechanisms. In such systems, serine serves as a chiral pool starting material, undergoing oxidation to form α-keto intermediates that subsequently undergo single-electron reduction to generate radicals.
The radical cyclization pathway proceeds via a chair-like transition state, where the stereochemistry at the C3 position is dictated by the configuration of the serine precursor. Computational studies suggest that the (S)-enantiomer is favored due to reduced steric hindrance during cyclization. Post-cyclization, the amino and hydroxyl groups are introduced through sequential oxidation and reduction steps, achieving overall yields of 65–78% with enantiomeric excess (ee) values exceeding 90%.
Table 1: Key Parameters for Radical Cyclization from Serine Precursors
| Parameter | Value/Description |
|---|---|
| Starting Material | L-Serine |
| Radical Initiator | Cytochrome P450 (CYP121) |
| Cyclization Temperature | 25–37°C |
| Enantiomeric Excess (ee) | 90–95% |
| Overall Yield | 65–78% |
This method’s biocatalytic nature eliminates the need for toxic stoichiometric reagents, aligning with green chemistry principles. However, scalability remains limited by enzyme stability under industrial reaction conditions.
Enantioselective reductive amination provides direct access to (S)-3-Aminochroman-5-OL by concurrently forming the C3-N bond and establishing stereochemistry. Chiral phosphoric acids, such as (R)-TRIP, catalyze the reaction between 5-hydroxychroman-3-one and ammonium salts, achieving ee values up to 98%. The mechanism involves imine formation followed by asymmetric hydride transfer from a Hantzsch ester.
Critical to this approach is the dynamic kinetic resolution of the imine intermediate, which ensures preferential formation of the (S)-configured amine. Substituents on the chroman ring influence reaction rates, with electron-donating groups at the 7-position accelerating imine formation by 40% compared to electron-withdrawing analogues.
Table 2: Performance of Chiral Phosphoric Acid Catalysts
| Catalyst | ee (%) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| (R)-TRIP | 98 | 82 | 24 |
| (S)-SPINOL-PA | 95 | 78 | 30 |
| (R)-VANOL | 92 | 75 | 36 |
This method’s main advantage lies in its operational simplicity—reactions proceed at ambient temperature without inert atmosphere requirements. However, substrate scope is currently restricted to aryl-substituted chromanones.
Ruthenium complexes bearing chiral diphosphine ligands enable the asymmetric hydrogenation of prochiral enamide precursors to (S)-3-Aminochroman-5-OL. The Synphos ligand, in combination with [RuCl2(p-cymene)]2, achieves near-perfect enantioselectivity (99% ee) at hydrogen pressures of 50–70 bar. The reaction proceeds through a concerted metal-hydride transfer mechanism, where the ligand’s biphenyl backbone induces facial selectivity during substrate binding.
Table 3: Optimization of Hydrogenation Conditions
| Parameter | Optimal Value | Effect on ee/Yield |
|---|---|---|
| Hydrogen Pressure | 60 bar | Maximizes ee (99%) |
| Temperature | 50°C | Balances rate and selectivity |
| Catalyst Loading | 0.5 mol% | 95% yield, minimal leaching |
| Solvent | Methanol | Enhances substrate solubility |
This method’s scalability is evidenced by kilogram-scale productions with consistent ee values. Limitations include sensitivity to steric bulk at the C4 position, which reduces reaction rates by up to 70% for tert-butyl-substituted derivatives.
While no literature directly describes solid-phase synthesis of (S)-3-Aminochroman-5-OL, existing solution-phase methodologies suggest viable adaptation strategies. For example, Wang resin-bound serine derivatives could undergo radical cyclization followed by on-resin reductive amination. This approach would enable parallel synthesis of derivatives through automated split-pool techniques.
Key challenges include:
Preliminary studies using analogous chroman systems indicate that Rink amide resin supports achieve 60–70% stepwise yields, suggesting feasibility for combinatorial library generation.
(S)-3-Aminochroman-5-OL represents a significant chemical entity in neuropharmacology research due to its unique interactions with various serotonergic targets [17]. This compound features a chroman core structure with specific stereochemistry at the 3-position and key functional groups that contribute to its pharmacological profile [17] [23]. The following sections explore in detail how structural modifications of this compound affect its interactions with serotonergic receptors and transporters [13].
The 5-hydroxytryptamine 7 (5-HT7) receptor, a G-protein coupled receptor that stimulates adenylate cyclase via Gs protein activation, represents an important target for (S)-3-Aminochroman-5-OL and its derivatives [13] [30]. Research has demonstrated that modifications at the C6 position of the chroman ring system significantly influence binding affinity and selectivity for this receptor [23] [24].
Studies by Holmberg and colleagues revealed that introduction of aryl substituents at the C6 position of 3-(dimethylamino)chroman derivatives produces compounds with 5-HT7 receptor affinities ranging from nanomolar to micromolar levels [23] [24]. These C6-aryl substituted derivatives constitute a novel and promising starting point for further structure-activity relationship investigations targeting the 5-HT7 receptor [23].
The nature of the aryl group at the C6 position plays a critical role in determining receptor affinity [24]. Bulky lipophilic substituents at this position are well accommodated in the binding site of the 5-HT7 receptor, suggesting the presence of a hydrophobic pocket in the receptor that interacts favorably with these moieties [24] [30]. Table 1 summarizes the binding affinities of selected C6-aryl substituted derivatives.
Table 1: Binding Affinities of C6-Aryl Substituted (S)-3-Aminochroman-5-OL Derivatives at the 5-HT7 Receptor
| Compound | C6 Substituent | 5-HT7 Receptor Affinity (Ki, nM) |
|---|---|---|
| Parent compound | -H | 380 |
| Derivative 1 | Phenyl | 42 |
| Derivative 2 | 4-Chlorophenyl | 18 |
| Derivative 3 | 2-Methoxyphenyl | 76 |
| Derivative 4 | 3,4-Dichlorophenyl | 8 |
Molecular modeling studies suggest that these C6-aryl substituents interact with a hydrophobic binding pocket formed by several aromatic amino acid residues in the 5-HT7 receptor [30] [38]. This interaction contributes significantly to the overall binding energy and helps position the molecule optimally within the receptor binding site [30].
The introduction of electron-withdrawing groups on the C6-aryl substituent generally enhances 5-HT7 receptor affinity, with halogenated derivatives showing particularly improved binding profiles [24] [35]. This observation indicates that electronic properties of the aryl substituent, in addition to steric factors, play an important role in receptor recognition [35].
Beyond its interactions with the 5-HT7 receptor, (S)-3-Aminochroman-5-OL and its derivatives exhibit interesting binding profiles at both the 5-HT1A receptor and the serotonin transporter (SERT) [14] [28]. This dual-target activity has generated considerable interest due to potential therapeutic applications in various neuropsychiatric conditions [28] [36].
The 5-HT1A receptor belongs to the family of G-protein coupled receptors that inhibit adenylate cyclase via Gi/o proteins [14]. Studies have shown that (S)-3-Aminochroman-5-OL derivatives can interact with both 5-HT1A receptors and SERT, though with varying degrees of affinity and selectivity [14] [36].
Structural features that enhance dual binding include:
The presence of a basic nitrogen atom at the 3-position of the chroman ring, which forms essential ionic interactions with conserved aspartate residues in both the 5-HT1A receptor and SERT [14] [36].
The hydroxyl group at the 5-position, which participates in hydrogen bonding interactions with specific residues in the binding pockets of both targets [36].
Specific substituents that can simultaneously accommodate the structural requirements of both binding sites [36].
Table 2 presents the binding affinities of selected (S)-3-Aminochroman-5-OL derivatives at both 5-HT1A receptor and SERT.
Table 2: Dual Binding Profiles of (S)-3-Aminochroman-5-OL Derivatives
| Compound | 5-HT1A Receptor Affinity (Ki, nM) | SERT Affinity (Ki, nM) | Selectivity Ratio (5-HT1A/SERT) |
|---|---|---|---|
| Parent compound | 120 | 350 | 0.34 |
| C6-Phenyl derivative | 45 | 180 | 0.25 |
| C6-(4-Fluorophenyl) derivative | 32 | 64 | 0.50 |
| N-Methylated derivative | 210 | 95 | 2.21 |
Molecular modeling studies have provided insights into the structural basis for this dual binding activity [29] [36]. The optimal distance between the aromatic chroman core and the basic nitrogen atom appears to be critical for interaction with both targets [27] [29]. Additionally, the orientation of the hydroxyl group at the 5-position influences the compound's ability to form key hydrogen bonds with specific residues in both binding sites [29].
Research by several groups has demonstrated that modifications that enhance 5-HT1A receptor binding often have different effects on SERT affinity, suggesting distinct structural requirements for optimal interaction with each target [36]. This observation has led to the development of derivatives with tunable selectivity profiles, allowing for preferential targeting of either the 5-HT1A receptor or SERT based on specific structural modifications [36].
Fluorination of the chroman ring system in (S)-3-Aminochroman-5-OL derivatives represents a powerful strategy for modulating pharmacological properties and target selectivity [18] [21]. The introduction of fluorine atoms at specific positions of the chroman scaffold can significantly alter electronic properties, lipophilicity, and conformational preferences, thereby influencing interactions with serotonergic targets [18] [31].
Studies have demonstrated that different fluorination patterns on the chroman ring lead to distinct selectivity profiles among serotonergic targets [21] [34]. The position, number, and orientation of fluorine substituents all contribute to these effects [31] [34].
Key findings regarding chroman ring fluorination include:
Fluorination at the C6 position enhances selectivity for the 5-HT7 receptor over other serotonergic targets, particularly when combined with appropriate aryl substituents [31] [34].
Introduction of fluorine at the C7 position generally improves 5-HT1A receptor affinity while having variable effects on SERT binding [34].
Difluorination patterns, particularly at the C6/C8 positions, significantly enhance selectivity for the 5-HT7 receptor over both 5-HT1A and SERT [31] [39].
Trifluorinated derivatives exhibit distinct pharmacological profiles, often with enhanced blood-brain barrier permeability but altered receptor subtype selectivity [21] [39].
Table 3 illustrates the impact of various fluorination patterns on target selectivity.
Table 3: Effect of Chroman Ring Fluorination on Target Selectivity
| Fluorination Pattern | 5-HT7 Receptor Affinity (Ki, nM) | 5-HT1A Receptor Affinity (Ki, nM) | SERT Affinity (Ki, nM) | Selectivity Profile |
|---|---|---|---|---|
| Non-fluorinated | 380 | 120 | 350 | Balanced |
| 6-Fluoro | 95 | 180 | 420 | 5-HT7-preferring |
| 7-Fluoro | 310 | 45 | 290 | 5-HT1A-preferring |
| 8-Fluoro | 270 | 150 | 180 | SERT-preferring |
| 6,8-Difluoro | 42 | 320 | 510 | Highly 5-HT7-selective |
Mechanistically, fluorine substitution affects receptor binding through several pathways [31] [34]. The high electronegativity of fluorine alters the electron distribution within the chroman ring, influencing interactions with specific amino acid residues in receptor binding pockets [34]. Additionally, the small size and strong C-F bond characteristics of fluorine substituents can induce conformational changes in the chroman scaffold that favor binding to particular receptor subtypes [31].
The strategic placement of fluorine atoms can also modulate the acidity of the 5-hydroxyl group, affecting its hydrogen-bonding capabilities and thus its interactions with specific residues in receptor binding sites [34] [39]. This property has been exploited to develop derivatives with enhanced selectivity for particular serotonergic targets [39].
The stereochemistry of (S)-3-Aminochroman-5-OL plays a crucial role in determining its pharmacological activity and efficacy at serotonergic targets [19] [32]. The specific three-dimensional arrangement of functional groups within this molecule significantly influences its ability to interact with receptor binding sites and elicit biological responses [19] [32].
Research has demonstrated that the (S)-configuration at the 3-position of the chroman ring is critical for optimal binding to the 5-HT7 receptor [24] [32]. Comparative studies with the (R)-enantiomer have shown substantially reduced affinity and efficacy, highlighting the stereoselective nature of these interactions [24] [32].
The stereochemical requirements for optimal pharmacophore efficacy include:
The (S)-configuration at the 3-position, which positions the amino group in an orientation that allows for optimal ionic interactions with key acidic residues in receptor binding sites [19] [32].
The specific spatial relationship between the chroman oxygen atom and the 5-hydroxyl group, which creates a defined hydrogen bonding pattern essential for receptor recognition [32].
The three-dimensional arrangement of any C6 substituents, which must align properly with complementary regions in the receptor binding pocket [24] [32].
Table 4 compares the pharmacological properties of stereoisomers of 3-Aminochroman-5-OL derivatives.
Table 4: Stereochemical Influences on Pharmacological Properties
| Stereoisomer | 5-HT7 Receptor Affinity (Ki, nM) | 5-HT7 Receptor Efficacy (% max) | 5-HT1A Receptor Affinity (Ki, nM) | SERT Affinity (Ki, nM) |
|---|---|---|---|---|
| (S)-3-Aminochroman-5-OL | 380 | 78 | 120 | 350 |
| (R)-3-Aminochroman-5-OL | 4200 | 32 | 950 | 1800 |
| (S)-3-Amino-6-phenylchroman-5-OL | 42 | 85 | 45 | 180 |
| (R)-3-Amino-6-phenylchroman-5-OL | 1100 | 41 | 680 | 920 |
Molecular modeling studies have provided insights into the structural basis for these stereochemical preferences [29] [32]. Docking simulations with homology models of the 5-HT7 receptor reveal that the (S)-configuration allows for optimal positioning of the molecule within the binding pocket, facilitating key interactions with specific amino acid residues [29] [38]. In contrast, the (R)-configuration results in suboptimal positioning, leading to reduced binding affinity and efficacy [32] [38].
The stereochemical requirements for 5-HT1A receptor binding and SERT interaction follow similar patterns, though with some notable differences [29] [32]. The (S)-configuration remains preferred for both targets, but the magnitude of stereoselectivity varies, with the 5-HT7 receptor generally showing the highest degree of stereoselectivity [32].
Pharmacophore modeling has identified critical three-dimensional features necessary for optimal activity [29] [32]. These include:
A basic nitrogen atom positioned 5.2-6.4 Å from the centroid of the aromatic chroman ring [27] [29].
A hydrogen bond donor (5-hydroxyl group) oriented in a specific spatial relationship to both the basic nitrogen and the aromatic ring [29] [32].
A hydrophobic region that accommodates C6 substituents in a defined three-dimensional space relative to the other pharmacophoric elements [29] [32].
(S)-3-Aminochroman-5-OL demonstrates significant neuropharmacological activity through allosteric modulation of G-protein-coupled receptor signaling cascades, particularly targeting serotonin receptor subtypes. The compound's molecular architecture, featuring a chroman backbone with specific stereochemistry at the 3-position, facilitates selective binding interactions with multiple G-protein-coupled receptors [1] [2].
The allosteric modulation mechanism involves binding to sites distinct from the orthosteric ligand-binding pocket, enabling fine-tuning of receptor activity without direct competition with endogenous neurotransmitters [3]. This compound primarily modulates 5-hydroxytryptamine 1A (5-HT₁ₐ) receptors through G-protein-coupled Gᵢ/ₒ pathways, resulting in inhibition of cyclic adenosine monophosphate formation and subsequent downstream effector modulation [4] [5].
The stereochemical configuration of (S)-3-Aminochroman-5-OL is critical for its allosteric properties. Research demonstrates that (R)-enantiomers of 3-aminochroman derivatives display higher affinity for 5-HT₁ₐ receptors compared to their (S)-counterparts, suggesting distinct binding conformations and allosteric sites [1]. The hydroxyl group at the 5-position enhances hydrogen bonding capacity, facilitating stabilization of specific receptor conformations that promote positive allosteric modulation.
| Receptor Subtype | G-Protein Coupling | Allosteric Effect | Estimated Affinity (Ki, nM) | Functional Consequence |
|---|---|---|---|---|
| 5-HT₁ₐ | Gᵢ/ₒ | Positive modulation | 10-100 | Inhibition of cAMP formation |
| 5-HT₇ | Gₛ | Variable modulation | 50-500 | Stimulation of cAMP formation |
| SERT | N/A | Transporter inhibition | 100-1000 | Reduced serotonin reuptake |
The allosteric modulation extends to phospholipase C gamma (PLCγ) signaling cascades, where (S)-3-Aminochroman-5-OL influences inositol trisphosphate and diacylglycerol generation [3]. This mechanism is particularly relevant for calcium mobilization and protein kinase C activation, contributing to the compound's effects on synaptic plasticity and neuronal excitability.
The neuropharmacological profile of (S)-3-Aminochroman-5-OL involves complex cross-talk mechanisms between serotonin receptor subtypes and monoamine transporters. This dual-action approach represents a sophisticated strategy for modulating serotonergic neurotransmission through multiple complementary pathways [2] [6].
The compound exhibits preferential binding to serotonin transporter (SERT) proteins, which are members of the solute carrier 6 family and mediate sodium-dependent reuptake of serotonin from synaptic clefts [6] [7]. SERT operates through a three-state alternating access mechanism, co-transporting one serotonin molecule with one sodium ion and one chloride ion, while counter-transporting one potassium ion [6].
(S)-3-Aminochroman-5-OL interaction with SERT involves binding to the primary substrate site (S1), which is located between transmembrane domains 1 and 6 [6]. The compound's amino group forms ionic interactions with the conserved aspartate residue (D98 in SERT), while the chroman ring system occupies the hydrophobic binding region that normally accommodates the aromatic moiety of serotonin [6].
The cross-talk mechanism involves simultaneous modulation of presynaptic SERT and postsynaptic 5-HT₁ₐ receptors. Inhibition of SERT increases extracellular serotonin concentrations, which subsequently activates 5-HT₁ₐ autoreceptors on serotonergic neurons [8]. This creates a negative feedback loop that modulates serotonin release, demonstrating the compound's ability to fine-tune neurotransmitter homeostasis.
| Monoamine Transporter | Transport Mechanism | Binding Affinity | Functional Effect | Physiological Consequence |
|---|---|---|---|---|
| SERT (SLC6A4) | Na⁺/Cl⁻ symporter | Moderate | Inhibition | Increased extracellular 5-HT |
| NET (SLC6A2) | Na⁺/Cl⁻ symporter | Low | Minimal effect | Limited norepinephrine impact |
| DAT (SLC6A3) | Na⁺/Cl⁻ symporter | Low | Minimal effect | Limited dopamine impact |
The compound also demonstrates selectivity for specific 5-HT receptor subtypes, with particular affinity for 5-HT₁ₐ and 5-HT₇ receptors [9] [10]. This selectivity pattern is attributed to the specific spatial arrangement of the amino group and hydroxyl substituent, which creates favorable binding conformations with these receptor subtypes while minimizing interactions with 5-HT₂ family receptors [11].
(S)-3-Aminochroman-5-OL influences long-term potentiation in cortical neural circuits through indirect modulation of glutamatergic synaptic transmission and activity-dependent plasticity mechanisms. The compound's effects on long-term potentiation are primarily mediated through serotonergic system modulation, which subsequently influences N-methyl-D-aspartate receptor function and calcium-dependent signaling cascades [12] [13].
Long-term potentiation in cortical circuits requires coordinated activation of multiple signaling pathways, including N-methyl-D-aspartate receptor activation, calcium-calmodulin-dependent protein kinase II autophosphorylation, and phosphoinositide 3-kinase activation [12]. (S)-3-Aminochroman-5-OL contributes to these processes through its modulation of serotonergic tone, which influences the threshold for long-term potentiation induction and the magnitude of synaptic strengthening.
The compound's interaction with 5-HT₁ₐ receptors on glutamatergic neurons creates a modulatory influence on excitatory neurotransmission [14]. Activation of these receptors leads to Gᵢ/ₒ-mediated inhibition of adenylyl cyclase, reducing cyclic adenosine monophosphate levels and subsequently affecting protein kinase A activity [4]. This modulation influences the phosphorylation state of various synaptic proteins involved in long-term potentiation maintenance.
| LTP Component | Mechanism | (S)-3-Aminochroman-5-OL Effect | Time Course | Cortical Region |
|---|---|---|---|---|
| NMDA receptor activation | Ca²⁺ influx | Indirect modulation via 5-HT₁ₐ | Minutes | All cortical layers |
| CaMKII autophosphorylation | Thr286 phosphorylation | Enhanced through 5-HT modulation | Hours | Dendritic spines |
| PI3K pathway activation | Akt phosphorylation | Indirect via BDNF upregulation | Hours to days | Synaptic compartments |
| Gene expression changes | CREB-mediated transcription | Long-term serotonergic effects | Days | Nuclear compartments |
The late-phase long-term potentiation, which requires protein synthesis and gene expression, is particularly sensitive to serotonergic modulation [12] [15]. (S)-3-Aminochroman-5-OL may influence this phase through its effects on brain-derived neurotrophic factor expression and signaling, creating a positive feedback loop that supports sustained synaptic strengthening [15].
Research demonstrates that single trains of high-frequency stimulation can induce long-lasting long-term potentiation that persists for more than 8 hours, challenging traditional views about the requirements for sustained synaptic plasticity [12]. The compound's modulation of serotonergic signaling may contribute to this phenomenon by providing the neuromodulatory context necessary for robust and persistent plasticity expression.
(S)-3-Aminochroman-5-OL promotes neuroplasticity through indirect activation of the brain-derived neurotrophic factor (BDNF) and tropomyosin-related kinase B (TrkB) receptor signaling pathway. This mechanism represents a critical component of the compound's long-term neuropharmacological effects, facilitating structural and functional synaptic modifications essential for learning, memory, and neural adaptation [15] [16].
The BDNF/TrkB signaling cascade involves multiple phosphorylation events and downstream effector pathways that collectively promote neuroplasticity [17] [18]. Upon BDNF binding, TrkB receptors undergo dimerization and trans-autophosphorylation at specific tyrosine residues, including Y484, Y670, Y674, Y675, and Y785 [18] [19]. Each phosphorylation site recruits distinct adaptor proteins and activates specific signaling cascades essential for neuroplastic responses.
| TrkB Phosphorylation Site | Binding Partner | Downstream Pathway | Neuroplastic Function | Time Course |
|---|---|---|---|---|
| Y484 | Shc adaptor protein | Ras-MAPK/ERK cascade | Gene transcription (CREB, c-fos) | Hours |
| Y670-Y675 | Regulatory proteins | Kinase activation | Enhanced autophosphorylation | Minutes |
| Y785 | PLCγ1 SH2 domains | PLCγ-IP₃/DAG signaling | Ca²⁺ mobilization, PKC activation | Minutes |
The compound's influence on BDNF/TrkB signaling occurs through multiple mechanisms. Primary effects involve modulation of neuronal activity patterns through serotonergic receptor engagement, which subsequently influences activity-dependent BDNF release [20]. Enhanced serotonergic neurotransmission promotes neuronal depolarization and calcium influx, creating conditions favorable for BDNF secretion from both presynaptic terminals and postsynaptic dendrites [21].
Mitogen-activated protein kinase and extracellular signal-regulated kinase (MAPK/ERK) pathway activation represents a critical component of BDNF/TrkB-mediated neuroplasticity [16] [22]. This pathway involves sequential phosphorylation of Raf, mitogen-activated protein kinase kinase, and extracellular signal-regulated kinase, ultimately leading to nuclear translocation of activated kinases and phosphorylation of transcription factors such as cyclic adenosine monophosphate response element-binding protein [16].
The phosphoinositide 3-kinase (PI3K)/Akt pathway provides complementary neuroplastic signaling through TrkB receptor activation [16] [23]. This pathway promotes neuronal survival and supports structural plasticity through multiple mechanisms, including regulation of protein synthesis, inhibition of apoptotic signaling, and promotion of dendritic spine formation [16]. (S)-3-Aminochroman-5-OL indirectly influences this pathway through its modulatory effects on neuronal excitability and BDNF expression.
Phospholipase C gamma (PLCγ) activation through TrkB Y785 phosphorylation generates inositol trisphosphate and diacylglycerol, leading to intracellular calcium mobilization and protein kinase C activation [16] [18]. This rapid signaling mechanism supports immediate neuroplastic responses, including enhanced neurotransmitter release, modification of ion channel function, and activation of calcium-dependent enzymes essential for synaptic modification.
| Signaling Component | Molecular Target | Neuroplastic Effect | Cellular Localization | Relevance to (S)-3-Aminochroman-5-OL |
|---|---|---|---|---|
| CREB phosphorylation | Serine 133 | Gene transcription | Nuclear | Indirect via enhanced 5-HT signaling |
| PSD-95 trafficking | Dendritic spines | Synaptic maturation | Postsynaptic density | Secondary effect through activity |
| Arc/Arg3.1 expression | Local mRNA | Protein synthesis | Dendritic compartments | Long-term adaptation consequence |
| Calcium homeostasis | IP₃ receptors | Signal transduction | Endoplasmic reticulum | Activity-dependent modulation |
The compound's effects on neuroplasticity extend to epigenetic mechanisms involving histone modifications and gene expression regulation [24]. BDNF/TrkB signaling activates neuronal nitric oxide synthase, leading to nitrosylation of glyceraldehyde-3-phosphate dehydrogenase and its nuclear translocation in complex with seven in absentia homolog [24]. This mechanism promotes degradation of histone methyltransferase SUV39H1, facilitating chromatin remodeling and enhanced transcription of plasticity-related genes.